A Technical Guide to the Synthesis and Characterization of 1-Ethyl-2-iodo-3-methylbenzene
A Technical Guide to the Synthesis and Characterization of 1-Ethyl-2-iodo-3-methylbenzene
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of the synthesis and characterization of 1-Ethyl-2-iodo-3-methylbenzene, a substituted aromatic iodide. Such compounds are valuable intermediates and building blocks in organic synthesis, particularly in cross-coupling reactions for the formation of complex molecular architectures relevant to medicinal chemistry and materials science. This guide details a plausible synthetic route, outlines a comprehensive characterization protocol, and presents key analytical data in a structured format.
Synthesis of 1-Ethyl-2-iodo-3-methylbenzene
The synthesis of 1-Ethyl-2-iodo-3-methylbenzene is most effectively achieved via the electrophilic iodination of the readily available starting material, 1-ethyl-3-methylbenzene. The ethyl and methyl groups are ortho-, para-directing activators. To achieve the desired regioselectivity at the sterically hindered C2 position (ortho to both alkyl groups), a highly reactive iodinating system is required. The use of N-Iodosuccinimide (NIS) activated by a catalytic amount of a strong acid like trifluoroacetic acid (TFA) provides a reliable method for this transformation under mild conditions.[1]
Overall Reaction Scheme
The reaction proceeds as follows:
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Starting Material: 1-Ethyl-3-methylbenzene
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Reagents: N-Iodosuccinimide (NIS), Trifluoroacetic acid (TFA) (catalyst)
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Solvent: Dichloromethane (DCM)
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Product: 1-Ethyl-2-iodo-3-methylbenzene
Experimental Protocol
Materials and Equipment:
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1-Ethyl-3-methylbenzene (98% purity)
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N-Iodosuccinimide (NIS) (98% purity)
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Trifluoroacetic acid (TFA), reagent grade
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Dichloromethane (DCM), anhydrous
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Saturated aqueous sodium thiosulfate solution
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Saturated aqueous sodium bicarbonate solution
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Brine (saturated aqueous NaCl solution)
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Anhydrous magnesium sulfate (MgSO₄)
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Round-bottom flask with magnetic stirrer
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Separatory funnel
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Rotary evaporator
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Silica gel for column chromatography
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Hexanes and Ethyl Acetate for chromatography
Procedure:
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To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 1-ethyl-3-methylbenzene (1.0 eq).
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Dissolve the starting material in anhydrous dichloromethane (approx. 0.1 M concentration).
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Cool the solution to 0 °C using an ice bath.
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Add N-Iodosuccinimide (1.1 eq) to the stirred solution in one portion.
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Slowly add a catalytic amount of trifluoroacetic acid (0.1 eq) dropwise to the reaction mixture.
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Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).
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Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution to consume any unreacted NIS.
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Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
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Separate the organic layer, dry it over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
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Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of hexanes to isolate the pure 1-Ethyl-2-iodo-3-methylbenzene.
Reaction Workflow Visualization
The logical flow of the synthesis is depicted in the diagram below.
Characterization
The structural confirmation and purity assessment of the synthesized 1-Ethyl-2-iodo-3-methylbenzene rely on a combination of spectroscopic and physical data.
Physical and Chemical Properties
The fundamental properties of the target compound are summarized below.
| Property | Value | Reference |
| IUPAC Name | 1-ethyl-2-iodo-3-methylbenzene | [2] |
| CAS Number | 175277-95-9 | [2][3][4] |
| Molecular Formula | C₉H₁₁I | [2][4] |
| Molecular Weight | 246.09 g/mol | [2][4] |
Spectroscopic Data
While a complete set of experimentally derived spectra is not publicly available, the following tables outline the expected data based on established principles and database information for this and structurally related compounds.
Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 7.25 | t, J ≈ 7.6 Hz | 1H | Ar-H (C5) |
| ~ 7.10 | d, J ≈ 7.6 Hz | 1H | Ar-H (C4) |
| ~ 6.95 | d, J ≈ 7.6 Hz | 1H | Ar-H (C6) |
| ~ 2.80 | q, J ≈ 7.5 Hz | 2H | -CH₂ CH₃ |
| ~ 2.45 | s | 3H | Ar-CH₃ |
| ~ 1.20 | t, J ≈ 7.5 Hz | 3H | -CH₂CH₃ |
Table 2: Predicted ¹³C NMR Data (100 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~ 148.0 | C -Et (C1) |
| ~ 142.5 | C -Me (C3) |
| ~ 129.0 | C -H (C5) |
| ~ 128.5 | C -H (C6) |
| ~ 127.0 | C -H (C4) |
| ~ 100.5 | C -I (C2) |
| ~ 32.0 | CH₂ CH₃ |
| ~ 24.0 | Ar-CH₃ |
| ~ 15.0 | -CH₂CH₃ |
Table 3: Key FTIR Spectral Data
FTIR spectral data for this compound is available through the SpectraBase repository.[2] Key expected vibrations include:
| Wavenumber (cm⁻¹) | Bond Vibration |
| 3100 - 3000 | Aromatic C-H Stretch |
| 2975 - 2850 | Aliphatic C-H Stretch (CH₃, CH₂) |
| ~ 1580, 1470 | Aromatic C=C Ring Stretch |
| ~ 780 | C-H Out-of-plane Bending |
| 600 - 500 | C-I Stretch |
Table 4: Mass Spectrometry Data
Mass spectrometry data can be predicted based on the molecular weight and likely fragmentation patterns.[5]
| m/z | Assignment |
| 246 | [M]⁺ (Molecular Ion) |
| 231 | [M-CH₃]⁺ |
| 217 | [M-C₂H₅]⁺ |
| 119 | [M-I]⁺ |
Safety Information
According to the Globally Harmonized System (GHS) classification, 1-Ethyl-2-iodo-3-methylbenzene is associated with the following hazards[2]:
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H302: Harmful if swallowed.
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H315: Causes skin irritation.
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H319: Causes serious eye irritation.
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H335: May cause respiratory irritation.
Standard laboratory safety precautions, including the use of personal protective equipment (gloves, safety glasses, lab coat) and working in a well-ventilated fume hood, are mandatory when handling this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. 1-Ethyl-2-iodo-3-methylbenzene | C9H11I | CID 2734195 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 175277-95-9 Cas No. | 1-Ethyl-2-iodo-3-methylbenzene | Apollo [store.apolloscientific.co.uk]
- 4. scbt.com [scbt.com]
- 5. pubchemlite.lcsb.uni.lu [pubchemlite.lcsb.uni.lu]

